molecular formula C16H20Br2Si2 B3056658 Silane, [(4,6-dibromo-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl- CAS No. 731857-35-5

Silane, [(4,6-dibromo-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl-

Cat. No.: B3056658
CAS No.: 731857-35-5
M. Wt: 428.3 g/mol
InChI Key: IHFGFPZNSFTCRF-UHFFFAOYSA-N
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Description

Silane, [(4,6-dibromo-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl- is a chemical compound with the molecular formula C16H20Br2Si2. It is characterized by the presence of bromine atoms and trimethylsilyl groups attached to a phenylene ring through ethynediyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, [(4,6-dibromo-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,6-dibromo-1,3-phenylene and trimethylsilylacetylene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a palladium catalyst and a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and catalysts. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Silane, [(4,6-dibromo-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted derivatives, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

Silane, [(4,6-dibromo-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl- has several scientific research applications, including:

Mechanism of Action

The mechanism by which Silane, [(4,6-dibromo-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl- exerts its effects involves interactions with molecular targets and pathways. The ethynediyl linkages and trimethylsilyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can influence the compound’s chemical and physical properties, making it suitable for various applications .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Silane, [(4,6-dibromo-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl- include:

Uniqueness

The uniqueness of Silane, [(4,6-dibromo-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl- lies in its specific combination of bromine atoms, ethynediyl linkages, and trimethylsilyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2-[2,4-dibromo-5-(2-trimethylsilylethynyl)phenyl]ethynyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Br2Si2/c1-19(2,3)9-7-13-11-14(8-10-20(4,5)6)16(18)12-15(13)17/h11-12H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFGFPZNSFTCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=C(C=C1Br)Br)C#C[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Br2Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60477178
Record name Silane, [(4,6-dibromo-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731857-35-5
Record name Silane, [(4,6-dibromo-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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